3-Chloro-2-fluoropyridin-4-ol
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the chemistry of life. The pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, is a particularly prominent scaffold found in numerous natural products, vitamins, and a vast array of pharmaceutical agents. chim.itrasayanjournal.co.in The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring dramatically influences its electronic properties, reactivity, and biological activity, making halogenated pyridines key intermediates in organic synthesis. cymitquimica.com Pyridinols, or hydroxypyridines, add another layer of chemical functionality, capable of acting as nucleophiles at either the nitrogen or oxygen atom, a reactivity that is dependent on reaction conditions. researchgate.net
Overview of the Research Landscape Surrounding Substituted Pyridine Systems
The research landscape for substituted pyridines is dynamic and expansive, driven by the continuous search for new therapeutic agents and functional materials. chim.it Scientists actively explore novel synthetic methodologies to create highly functionalized pyridine derivatives with precise control over substituent placement. organic-chemistry.org The strategic placement of electron-withdrawing groups, such as fluorine and chlorine, can activate the pyridine ring for certain reactions and modulate the acidity (pKa) of the hydroxyl group in pyridinols. nih.gov This fine-tuning of physicochemical properties is crucial in medicinal chemistry for optimizing a molecule's interaction with biological targets and improving its pharmacokinetic profile. The faster reaction rates of fluoropyridines compared to their chloro-analogues in nucleophilic aromatic substitution (SNAr) reactions make them particularly valuable. nih.gov
Rationale for Focused Research on 3-Chloro-2-fluoropyridin-4-ol
The specific compound, this compound, is a subject of focused interest primarily due to its potential as a highly specialized building block in the synthesis of complex molecules. While detailed research publications on this specific molecule are not abundant, its significance can be inferred from the utility of closely related structures. For instance, the corresponding boronic acid, (3-Chloro-2-fluoropyridin-4-yl)boronic acid, is a crucial intermediate for creating carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a powerful tool in modern organic synthesis. ontosight.ai
The rationale for investigating the 3-chloro-2-fluoro substitution pattern on a pyridin-4-ol core is based on the unique combination of electronic and steric effects these substituents impart. The fluorine at the 2-position and chlorine at the 3-position create a distinct electronic environment that influences the reactivity of the 4-hydroxyl group and the pyridine ring itself. This specific arrangement is valuable for constructing novel pharmaceutical and agrochemical compounds where this moiety can serve as a key recognition element for biological targets. cymitquimica.com Therefore, research into this compound is driven by its role as a precursor to other valuable synthons and its potential incorporation into new generations of bioactive molecules.
Compound Data
Below are tables detailing the properties of the subject compound and related chemical entities mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1227499-28-6 |
| Molecular Formula | C₅H₃ClFNO |
| Molecular Weight | 147.54 g/mol |
| Synonyms | This compound |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUINNOXZSCPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoropyridin 4 Ol
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine (B92270) ring, especially when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the aromatic ring. This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring to form a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The subsequent, rapid elimination of a leaving group restores the aromaticity. stackexchange.com
Influence of Halogen Substituents (Chlorine and Fluorine) on SNAr Reactivity
The SNAr reactivity of an aromatic halide is significantly influenced by the nature of the halogen substituent. In the case of 3-Chloro-2-fluoropyridin-4-ol, both chlorine and fluorine atoms are electron-withdrawing, which deactivates the ring for electrophilic attack but activates it for nucleophilic attack. The high electronegativity of these halogens enhances the electrophilicity of the carbon atoms to which they are attached, making them more susceptible to nucleophilic attack. nih.govreddit.com
Fluorine, being the most electronegative element, exerts a powerful inductive effect, making the carbon atom it is attached to (the C-2 position) highly electrophilic. stackexchange.com This effect generally leads to a higher rate of nucleophilic attack compared to other halogens. stackexchange.comnih.gov Consequently, in many SNAr reactions on activated aromatic systems, the reactivity order is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. nih.govnih.gov This phenomenon, often termed the "element effect," is because the rate-determining step is the initial nucleophilic addition, which is accelerated by the strong electron-withdrawing capacity of fluorine, rather than the subsequent elimination of the leaving group. stackexchange.comnih.gov
| Property | Fluorine | Chlorine | Impact on SNAr |
|---|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Higher electronegativity increases the electrophilicity of the attached carbon, accelerating the rate-determining nucleophilic attack. stackexchange.com |
| Inductive Effect | Strongly electron-withdrawing | Electron-withdrawing | Stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the first step. stackexchange.com |
| C-X Bond Strength (kJ/mol) | ~485 (for C-F in fluorobenzene) | ~400 (for C-Cl in chlorobenzene) | While the C-F bond is stronger, this has less impact on the overall rate as C-X bond cleavage occurs in the fast, second step of the mechanism. stackexchange.com |
| Leaving Group Ability (in SNAr) | Good to Excellent | Good | The activating inductive effect typically outweighs the poorer leaving group ability (based on bond strength), often making fluoride (B91410) a better overall leaving group in SNAr. nih.govnih.gov |
Mechanistic Studies of Nucleophilic Attack at Pyridine Ring Positions
The pyridine nitrogen atom plays a crucial role in directing nucleophilic attacks. Nucleophilic substitution is strongly favored at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed directly on the nitrogen atom. This is a particularly stable arrangement. In contrast, if the attack occurs at the C-3 or C-5 position, the negative charge is delocalized only onto other carbon atoms in the ring, and no resonance structure can place the charge on the nitrogen. uoanbar.edu.iq This makes the intermediates for C-3/C-5 attack significantly less stable and the activation energy for their formation much higher.
For this compound, the potential sites for nucleophilic attack are C-2 (bearing the fluorine) and C-4 (bearing the hydroxyl group). Both positions are activated by being ortho and para, respectively, to the ring nitrogen. The presence of the strongly activating fluorine at C-2 makes it a highly probable site for substitution.
| Position of Attack | Resonance Stabilization of Negative Charge | Relative Stability of Intermediate |
|---|---|---|
| C-2 (ortho) | Delocalized over C-3, C-5, and the N-1 atom. | High |
| C-4 (para) | Delocalized over C-3, C-5, and the N-1 atom. | High |
| C-3 (meta) | Delocalized over C-2, C-4, and C-6 only. The charge cannot be placed on the nitrogen atom. | Low |
Role of Leaving Group Ability in SNAr Reactions
In contrast to SN1 and SN2 reactions where leaving group ability is paramount and often correlates with the strength of the C-X bond (I > Br > Cl > F), the situation is reversed in many SNAr reactions. nih.gov The rate-determining step is the formation of the Meisenheimer complex, which does not involve the cleavage of the bond to the leaving group. stackexchange.com
Electrophilic Aromatic Substitution (EAS) Considerations
The reactivity of this compound towards electrophilic aromatic substitution (EAS) is extremely low. Pyridine itself is generally unreactive to EAS compared to benzene (B151609) for two main reasons. uoanbar.edu.iqquora.com Firstly, the electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iqyoutube.com Secondly, under the acidic conditions often required for EAS, the nitrogen atom is readily protonated to form a pyridinium (B92312) ion. uoanbar.edu.iq This places a positive charge on the ring system, which strongly repels incoming electrophiles, further deactivating the ring. uoanbar.edu.iq
In this compound, this inherent lack of reactivity is compounded by the presence of two additional deactivating halogen substituents. Both chlorine and fluorine are strongly electron-withdrawing through their inductive effects. Therefore, EAS reactions on this molecule are highly unfavorable and would require exceptionally harsh reaction conditions to proceed, with very low yields expected. youtube.comyoutube.com
Tautomerism and Isomerization Pathways
Keto-Enol Tautomerism of Pyridinols
Compounds containing a hydroxyl group on a pyridine ring, such as this compound, exist in a tautomeric equilibrium with their corresponding keto forms, known as pyridones. For 4-hydroxypyridines, the equilibrium is between the aromatic alcohol (enol) form and the non-aromatic pyridin-4(1H)-one (keto) form.
The position of this equilibrium is sensitive to several factors, most notably the phase (solid, liquid, gas) and the solvent. rsc.org In the gas phase, the aromatic enol form is often favored. However, in solution and in the solid state, the keto (pyridone) form is frequently the more stable tautomer. researchgate.net This is largely due to the greater polarity of the keto form and its ability to form strong intermolecular hydrogen bonds. researchgate.net Polar solvents, particularly those capable of hydrogen bonding, can effectively solvate and stabilize the more polar keto tautomer, shifting the equilibrium in its favor. nih.govmissouri.edu
| Factor | Favors Enol Form (Hydroxypyridine) | Favors Keto Form (Pyridone) | Reason |
|---|---|---|---|
| Phase | Gas Phase | Solid State, Solution | Intermolecular forces, such as hydrogen bonding, are significant in condensed phases, stabilizing the more polar keto form. rsc.orgresearchgate.net |
| Solvent Polarity | Non-polar solvents | Polar solvents (e.g., water, methanol) | Polar solvents preferentially stabilize the more polar keto tautomer. nih.govmissouri.edu |
| Hydrogen Bonding | - | Protic or H-bond accepting solvents | Solvents that can participate in hydrogen bonding can stabilize the N-H and C=O groups of the pyridone form. researchgate.net |
Experimental and Theoretical Elucidation of Tautomeric Equilibria
The determination of the predominant tautomeric form and the position of the tautomeric equilibrium for compounds like this compound relies on a combination of experimental techniques and theoretical calculations.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons, as well as the nitrogen atom, are sensitive to the electronic environment, which differs significantly between the pyridin-4-ol and pyridin-4-one forms. For example, the chemical shift of the C4 carbon would be expected to be more deshielded in the pyridin-4-one form due to the carbonyl character.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of either the O-H stretch of the hydroxyl group in the pyridin-4-ol form or the C=O stretch of the carbonyl group in the pyridin-4-one form. The position of these bands can also be influenced by intermolecular hydrogen bonding.
UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are typically different, and changes in the absorption spectrum with solvent polarity or pH can be used to study the tautomeric equilibrium.
Theoretical Methods:
Density Functional Theory (DFT) Calculations: DFT methods are widely used to calculate the relative energies and thermodynamic properties of tautomers in the gas phase and in solution. researchgate.net These calculations can provide insights into the factors that stabilize one tautomer over the other. For instance, calculations can be performed to model the effect of substituents and solvent on the tautomeric equilibrium. nih.gov
Ab initio methods: High-level ab initio calculations can also be employed to obtain accurate predictions of the relative stabilities of tautomers. wayne.edu
For related pyridine derivatives, studies have shown that the combination of experimental data and computational results provides a comprehensive understanding of the tautomeric equilibria. researchgate.netscispace.com
Below is a table summarizing the expected spectroscopic features for the two tautomers of this compound.
| Spectroscopic Feature | Pyridin-4-ol Tautomer | Pyridin-4-one Tautomer |
| 1H NMR | Aromatic protons | Olefinic protons |
| 13C NMR | C4 signal at ~160-170 ppm | C4 signal (C=O) at ~175-185 ppm |
| IR Spectroscopy | O-H stretching band (~3200-3600 cm-1) | C=O stretching band (~1650-1700 cm-1) |
Radical Reactions and Mechanistic Insights
The presence of halogen atoms on the pyridine ring of this compound suggests that it can participate in radical reactions. Halogenated pyridines can undergo single-electron reduction to form pyridyl radicals, which are versatile intermediates in organic synthesis. nih.gov The relative ease of reduction of the C-Cl and C-F bonds would dictate the initial site of radical formation. Generally, the C-Cl bond is more readily reduced than the C-F bond.
Mechanistic investigations into the radical reactions of halopyridines often involve a combination of experimental and computational studies. nih.gov Key aspects of these investigations include:
Radical Generation: Pyridyl radicals can be generated through various methods, including photoredox catalysis, electrochemical reduction, or reaction with radical initiators. nih.gov
Radical Trapping Experiments: The transient nature of radical intermediates often necessitates the use of trapping agents to confirm their formation and to elucidate reaction pathways.
Computational Studies: DFT calculations can be used to model the structure and reactivity of the pyridyl radicals, as well as the transition states for their subsequent reactions. nih.gov
The resulting 3-chloro-2-fluoropyridyl radical could undergo a variety of transformations, such as:
Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from a suitable donor to form 3-chloro-2-fluoropyridine (B73461).
Addition to Alkenes and Alkynes: The pyridyl radical could add to carbon-carbon multiple bonds, leading to the formation of new carbon-carbon bonds. nih.gov
Cross-Coupling Reactions: The radical could participate in transition-metal-catalyzed cross-coupling reactions.
The specific reaction pathway would depend on the reaction conditions and the other reagents present.
Acid-Base Chemistry and Protonation Equilibria in Diverse Media
The acid-base properties of this compound are influenced by the interplay of the substituent effects and the tautomeric equilibrium. The pyridine nitrogen can act as a base, accepting a proton, while the hydroxyl group can act as an acid, donating a proton.
The electron-withdrawing nature of the chlorine and fluorine atoms is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This is due to the inductive effect of the halogens, which reduces the electron density on the nitrogen atom, making it less available for protonation. Theoretical studies on halogen-substituted pyridines have shown a good correlation between calculated and experimental pKa values. researchgate.net
The acidity of the hydroxyl group in the pyridin-4-ol tautomer is also affected by the halogen substituents. The electron-withdrawing groups can stabilize the corresponding pyridinolate anion, thereby increasing the acidity of the hydroxyl group.
The protonation equilibria of this compound in different media will be governed by the relative pKa values of the conjugate acids of the different species involved. In strongly acidic media, the pyridine nitrogen is likely to be protonated. The position of protonation can have a significant effect on the tautomeric equilibrium.
The table below provides a qualitative comparison of the expected acid-base properties of this compound with pyridine and phenol.
| Compound | pKa of Conjugate Acid | Acidity of Hydroxyl Group |
| Pyridine | ~5.2 | N/A |
| Phenol | N/A | ~10 |
| This compound | Expected to be < 5.2 | Expected to be more acidic than phenol |
Thermal and Photochemical Reactivity Profiles
The thermal and photochemical reactivity of this compound is expected to be dictated by the presence of the halogen substituents and the aromatic pyridine ring.
Thermal Reactivity:
Halogenated aromatic compounds can undergo nucleophilic aromatic substitution reactions at elevated temperatures, although the reactivity depends on the nature of the halogen and the position on the ring. The fluorine atom at the 2-position is likely to be more susceptible to nucleophilic attack than the chlorine atom at the 3-position, due to the activating effect of the adjacent nitrogen atom. High temperatures could also potentially lead to decomposition or polymerization, depending on the specific conditions.
Photochemical Reactivity:
Upon absorption of UV light, this compound can be excited to a higher electronic state. From this excited state, a number of photochemical reactions are possible:
Carbon-Halogen Bond Cleavage: The C-Cl or C-F bond could undergo homolytic cleavage to generate a pyridyl radical and a halogen atom. As mentioned previously, the C-Cl bond is generally weaker and more susceptible to cleavage.
Photosubstitution Reactions: The excited state may be more susceptible to nucleophilic attack, leading to photosubstitution of one of the halogen atoms.
Rearrangement Reactions: Photochemical irradiation can sometimes induce rearrangements of the aromatic ring.
The specific photochemical outcome would depend on the wavelength of light used, the solvent, and the presence of other reactive species. The study of the photochemistry of related fluorinated pyridines has shown that photoredox catalysis can be a powerful tool for their functionalization. acs.org
Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS No. 1227499-28-6), no specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or IR spectral data is publicly available in the searched scientific literature and chemical databases.
While information regarding the synthesis and basic properties of related compounds, such as 3-chloro-2-fluoropyridine, is accessible, detailed experimental spectroscopic characterization for this compound itself could not be located. Chemical suppliers like BLD Pharm list the compound and mention the availability of analytical data such as NMR, HPLC, and LC-MS, but the actual spectra are not provided in their public documentation. bldpharm.com
Without access to experimental or published spectral data, a detailed analysis and structural elucidation as requested in the outline cannot be accurately or authoritatively generated. The creation of such an article would require speculation and would not be based on verifiable research findings, thus falling outside the scope of scientifically accurate content generation.
Therefore, the requested article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" cannot be produced at this time due to the absence of the necessary foundational data.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Fluoropyridin 4 Ol
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. wikipedia.orgedinst.com The analysis is based on the inelastic scattering of monochromatic light, known as Raman scattering. wikipedia.org While a published Raman spectrum for 3-Chloro-2-fluoropyridin-4-ol is not available in the reviewed scientific literature, the expected vibrational modes can be predicted based on its molecular structure.
Key Raman-active vibrations anticipated for this compound would include:
Pyridine (B92270) Ring Vibrations: The aromatic ring would exhibit several characteristic bands. C=C and C=N stretching vibrations typically appear in the 1300-1650 cm⁻¹ region. Ring breathing modes, which are often strong and sharp in Raman spectra, would also be present at lower frequencies.
C-Cl Stretching: The carbon-chlorine bond vibration is expected to produce a signal in the 600-800 cm⁻¹ range.
C-F Stretching: The carbon-fluorine stretching vibration is typically observed in the 1000-1400 cm⁻¹ region.
C-O Stretching: The stretching of the carbon-oxygen single bond of the hydroxyl group would likely appear in the 1200-1300 cm⁻¹ range.
O-H Vibrations: The in-plane bending of the O-H group would be expected around 1400 cm⁻¹, while the O-H stretching vibration, often broad in infrared spectra, can sometimes be observed in Raman spectra, typically above 3200 cm⁻¹.
Analysis of the precise peak positions, intensities, and any shifts resulting from intermolecular interactions (such as hydrogen bonding) would provide valuable insight into the molecular structure and bonding environment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula, a critical step in structural elucidation. For the molecular formula of this compound, C₅H₃ClFNO, the exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value can then be compared to the experimentally measured mass to confirm the elemental composition.
The reported exact mass for this compound is 146.98900 Da. cas.cn HRMS can differentiate between compounds having the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₃ClFNO |
| Theoretical Exact Mass (Monoisotopic) | 146.98908 Da |
Upon ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a roadmap to the molecule's structure. wikipedia.orglibretexts.org While a specific experimental mass spectrum for this compound is not publicly documented, plausible fragmentation pathways can be hypothesized based on its structure.
Given the pyridin-4-ol/pyridin-4-one tautomeric nature, a primary fragmentation would likely be the loss of a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for pyridinones, leading to a pyrrole-derived fragment ion. Other predictable fragmentation events would include the loss of the chlorine radical (·Cl, 35/37 Da) or the fluorine radical (·F, 19 Da). The relative abundance of the isotopic peak for the chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key identifier in fragments containing the chlorine atom. libretexts.org Analysis of these fragmentation pathways allows for the confirmation of the specific arrangement of atoms and functional groups within the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable techniques that couple the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. wikipedia.orgrsc.org These methods are widely used for the analysis of complex mixtures, purity determination, and real-time monitoring of chemical reactions. dtic.mil
Although specific LC-MS or UPLC-MS methods for this compound have not been detailed in the literature, their application can be readily conceptualized. For instance, during the synthesis of this compound, UPLC-MS could be employed to monitor the reaction progress. dtic.mil Aliquots could be taken from the reaction mixture at various time points and analyzed. The resulting chromatograms would show peaks corresponding to the starting materials, the desired product (identified by its retention time and exact mass), and any intermediates or byproducts. By tracking the decrease in reactant peak area and the corresponding increase in the product peak area, chemists can determine the reaction rate and endpoint, enabling precise control over the manufacturing process and ensuring the purity of the final compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical technique that provides definitive information on the three-dimensional structure of a crystalline solid at the atomic level. It is considered the gold standard for structural determination, revealing precise details of bond lengths, bond angles, and intermolecular interactions. rsc.org
To perform Single Crystal X-ray Diffraction (SC-XRD), a suitable single crystal of the compound is required. This crystal is mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined with exceptional precision. wikipedia.org
A crystal structure for this compound has not been deposited in public crystallographic databases. However, an SC-XRD analysis would provide unambiguous confirmation of its solid-state structure. Key information obtained would include:
Molecular Conformation: The precise geometry of the pyridine ring and the orientation of its substituents.
Bond Parameters: Highly accurate measurements of all bond lengths and angles.
Intermolecular Interactions: Detailed insight into the hydrogen bonding network formed by the hydroxyl group and the pyridine nitrogen, as well as other non-covalent interactions (e.g., halogen bonding, π-π stacking) that dictate the crystal packing.
Crystallographic Data: Determination of the unit cell dimensions, crystal system, and space group.
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description | Value |
|---|---|---|
| Crystal system | The symmetry system of the crystal lattice. | To be determined |
| Space group | The description of the symmetry of the crystal. | To be determined |
| a, b, c (Å) | Unit cell dimensions. | To be determined |
| α, β, γ (°) | Unit cell angles. | To be determined |
| V (ų) | Volume of the unit cell. | To be determined |
| Z | Number of molecules per unit cell. | To be determined |
Elucidation of Intermolecular Interactions and Crystal Packing
Information regarding the specific intermolecular forces, such as hydrogen bonding, halogen bonding, and π-π stacking, that govern the three-dimensional arrangement of this compound molecules in a crystalline solid is contingent on the successful crystallization of the compound and its subsequent analysis by single-crystal X-ray diffraction. Without this foundational experimental data, any discussion of crystal packing and intermolecular interactions would be purely speculative.
Hirshfeld Surface Analysis of Molecular Interactions
Hirshfeld surface analysis is a computational method that relies on a known crystal structure to map and quantify intermolecular interactions. As the crystal structure for this compound has not been reported, it is not possible to generate or analyze its Hirshfeld surface to provide insights into close molecular contacts and the nature of its intermolecular interactions.
To provide the requested detailed and accurate scientific article, the prerequisite experimental data from crystallographic studies of this compound is necessary.
Computational and Theoretical Chemistry Studies of 3 Chloro 2 Fluoropyridin 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems.
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-Chloro-2-fluoropyridin-4-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule.
Conformational analysis would also be crucial, particularly concerning the orientation of the hydroxyl group. While the pyridin-4-ol form is generally favored over its pyridone tautomer in many contexts, DFT calculations could precisely quantify the energy difference between these forms and any rotational isomers (conformers) of the hydroxyl group. The results of such a study would be presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C2-F | Data Not Available |
| C3-Cl | Data Not Available |
| C4-O | Data Not Available |
| O-H | Data Not Available |
| F-C2-C3 | Data Not Available |
| Cl-C3-C4 | Data Not Available |
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer processes.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack.
For this compound, an MEP map would highlight the electronegative oxygen, fluorine, and chlorine atoms as regions of negative potential, while the hydrogen of the hydroxyl group and parts of the pyridine (B92270) ring would likely show positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and electron delocalization within a molecule. It provides a detailed picture of the charge on each atom, which can help in understanding the molecule's polarity and reactivity. For this compound, NBO analysis would quantify the partial charges on the carbon, nitrogen, oxygen, hydrogen, fluorine, and chlorine atoms, offering a more quantitative insight into the electronic effects of the substituents on the pyridine ring.
Table 3: Hypothetical NBO Charges for this compound (Data Not Available)
| Atom | Charge (e) |
|---|---|
| N1 | Data Not Available |
| C2 | Data Not Available |
| C3 | Data Not Available |
| C4 | Data Not Available |
| C5 | Data Not Available |
| C6 | Data Not Available |
| F | Data Not Available |
| Cl | Data Not Available |
| O | Data Not Available |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and its vibrational frequencies (Infrared and Raman spectra) would be highly valuable.
The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts. These theoretical values can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting the features of an experimental IR or Raman spectrum, assigning specific peaks to the stretching, bending, and torsional motions of the molecule's bonds.
Table 4: Hypothetical Predicted and Experimental Spectroscopic Data for this compound (Data Not Available)
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | Data Not Available | Data Not Available |
| ¹³C NMR (ppm) | Data Not Available | Data Not Available |
| ¹⁹F NMR (ppm) | Data Not Available | Data Not Available |
Theoretical Studies on Reaction Pathways and Energy Landscapes
Theoretical chemistry can also be used to explore the potential chemical reactions of a molecule. By mapping out the energy landscape of a reaction, chemists can identify the most likely reaction pathways, determine the structures of transition states, and calculate activation energies. For this compound, such studies could investigate its reactivity in various chemical transformations, such as nucleophilic substitution reactions at the pyridine ring or reactions involving the hydroxyl group. This would provide a deeper understanding of its chemical behavior and potential applications in synthesis.
Transition State Characterization and Reaction Barrier Calculations
Mechanistic Elucidation through Computational Modeling
While computational modeling is a powerful tool for elucidating reaction mechanisms, specific studies dedicated to this compound are not found in the public domain. Such studies would involve mapping potential energy surfaces to identify intermediates and transition states, thereby providing a step-by-step description of reaction pathways. For substituted pyridinols, computational approaches could clarify the influence of the chloro, fluoro, and hydroxyl groups on the reactivity and regioselectivity of various reactions. Without specific research on this compound, a detailed mechanistic elucidation remains speculative.
Solvent Effects on Molecular Properties and Reactivity
The influence of solvents on the molecular properties and reactivity of chemical compounds is a significant area of computational chemistry. Solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of different solvents on molecular geometry, electronic structure, and reaction energetics. For this compound, it is expected that polar solvents would interact with the hydroxyl group and the nitrogen atom of the pyridine ring, potentially influencing its tautomeric equilibrium and reactivity. A study on related 3-halopyridines demonstrated that while molecular parameters were slightly influenced by solvent polarity, vibrational frequencies and other chemical properties were significantly affected. oberlin.edu However, specific quantitative data and detailed analysis of solvent effects on this compound are not available in the existing literature.
Derivatization, Functionalization, and Structural Modification Strategies for 3 Chloro 2 Fluoropyridin 4 Ol
Introduction of Additional Functional Groups on the Pyridine (B92270) Ring
The pyridine ring of 3-chloro-2-fluoropyridin-4-ol, while already substituted, allows for the introduction of further functional groups at the vacant C5 and C6 positions. The electronic nature of the ring, influenced by the electron-withdrawing halogens and the electron-donating hydroxyl group, dictates the regioselectivity of these modifications.
Strategies for further functionalization primarily involve electrophilic aromatic substitution, although the substituted pyridine ring is generally deactivated. More viable approaches include metallation-based methods. Directed ortho-metallation (DoM) can be challenging due to the multiple directing groups. However, halogen-dance reactions or lithium-halogen exchange, followed by quenching with an electrophile, represent plausible routes. For instance, selective lithiation at the C5 position followed by reaction with electrophiles such as aldehydes, ketones, or carbon dioxide could introduce carbon-based substituents.
Another key strategy is further halogenation. Introduction of an iodine atom at the C4 position of the parent 3-chloro-2-fluoropyridine (B73461) scaffold is a known transformation, leading to intermediates like 3-chloro-2-fluoro-4-iodopyridine. bldpharm.comsigmaaldrich.com This iodo-derivative can then be readily converted to the corresponding pyridin-4-ol, providing a handle for introducing a wide array of functional groups via subsequent cross-coupling reactions.
Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C4 position is a prime site for derivatization through etherification and esterification reactions. These transformations are fundamental for modifying the compound's solubility, lipophilicity, and hydrogen bonding capabilities.
Etherification: Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl or aryl halide, can be employed to synthesize a library of ether derivatives. This approach allows for the introduction of diverse side chains, including simple alkyl groups, benzylic moieties, or more complex fragments containing additional functionalities.
Esterification: The hydroxyl group can be readily converted into an ester via reaction with carboxylic acids, acid chlorides, or acid anhydrides. Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or direct acylation with an acid chloride in the presence of a base are common methods. For instance, the esterification of related chloropyridinols with various nonsteroidal anti-inflammatory drugs (NSAIDs) has been demonstrated, highlighting the feasibility of attaching complex carboxylic acids to the pyridinol core. nih.gov A similar strategy could be applied to this compound to generate prodrugs or compounds with combined biological activities.
| Transformation | Reagents & Conditions | Resulting Functional Group |
| Etherification | 1. Base (NaH, K₂CO₃) 2. Alkyl/Aryl Halide (R-X) | O-R (Ether) |
| Esterification | 1. Carboxylic Acid (R-COOH) + DCC or 2. Acid Chloride (R-COCl) + Base | O-C(=O)R (Ester) |
Modifications at Halogen Positions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)
The chloro and fluoro substituents on the pyridine ring are key handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the C-Cl and C-F bonds can potentially allow for selective functionalization. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the aryl halide with an organoboron reagent. nih.govmdpi.comresearchgate.netmdpi.com By applying Suzuki-Miyaura conditions, the chlorine atom at the C3 position could be selectively replaced with various aryl, heteroaryl, or alkyl groups. This strategy is fundamental for building biaryl structures or introducing complex carbon frameworks. The commercial availability of derivatives like 3-chloro-2-fluoropyridine-4-boronic acid pinacol (B44631) ester further expands the synthetic possibilities, allowing the pyridinol moiety itself to be coupled to other aromatic or heterocyclic halides. sigmaaldrich.comscbt.comchemdad.comchemicalbook.com
Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize arylamines from aryl halides. tcichemicals.comwikipedia.orglibretexts.orgorganic-chemistry.org The C3 chloro position of this compound is a suitable site for Buchwald-Hartwig amination. Using a palladium catalyst with an appropriate phosphine (B1218219) ligand, a wide range of primary and secondary amines can be coupled to the pyridine ring. This allows for the introduction of nitrogen-containing substituents, which are prevalent in pharmaceutically active compounds.
| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |
| Buchwald-Hartwig | Primary or Secondary Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |
Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block
The multiple reactive sites on this compound make it an attractive starting material for the synthesis of more elaborate heterocyclic structures, such as fused rings and macrocycles.
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form fused bicyclic or polycyclic systems. For example, after introducing suitable functional groups at adjacent positions (e.g., C3 and C4), ring-closing reactions can be initiated. A common strategy involves a cross-coupling reaction at the C3 position to introduce a substituent bearing a nucleophilic group (e.g., -OH, -NH₂), which can then displace the C4 hydroxyl group (or a derivative thereof) to form a new ring. For instance, coupling an ortho-aminoarylboronic acid at C3 could be followed by an intramolecular condensation to form a pyridopyridazinedione system. While specific examples starting from this compound are not prevalent, the general methodology is well-established for building fused heterocycles. nih.govrsc.orgmdpi.com
The synthesis of macrocycles containing the pyridinol unit can be envisioned through strategies involving the functionalization of two or more sites on the this compound core. For example, the hydroxyl group and the C3-chloro position could serve as two connection points in a macrocyclization reaction. A long-chain molecule containing two reactive ends—one to form an ether or ester with the hydroxyl group and another to couple with the C3 position—could be used in a high-dilution ring-closing reaction. Such macrocyclic structures are of interest in host-guest chemistry and as potential therapeutic agents with constrained conformations.
Development of Novel Synthetic Reagents and Intermediates from this compound
Beyond its direct use, this compound serves as a precursor for other valuable synthetic intermediates. The strategic modification of its functional groups can yield novel reagents with tailored reactivity.
A prime example is the conversion of the pyridinol to its corresponding boronic acid ester. The synthesis and commercial availability of 3-chloro-2-fluoropyridine-4-boronic acid pinacol ester (CAS 1073353-71-5) demonstrates this utility. sigmaaldrich.comscbt.comchemdad.comchemicalbook.com This reagent is a stable, versatile building block for Suzuki-Miyaura cross-coupling reactions, allowing the entire 3-chloro-2-fluoropyridinyl moiety to be incorporated into larger molecules.
Similarly, conversion of the hydroxyl group to a non-nucleophilic leaving group, such as a triflate or nonaflate, would transform the C4 position into a site for further cross-coupling reactions. Another important intermediate is 3-chloro-2-fluoro-4-iodopyridine , which can be prepared from related precursors. bldpharm.comsigmaaldrich.com The iodo group is highly reactive in palladium-catalyzed reactions, offering a complementary handle for sequential cross-coupling strategies. These intermediates significantly enhance the synthetic utility of the original this compound scaffold.
| Intermediate | CAS Number | Potential Use |
| 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester | 1073353-71-5 | Suzuki-Miyaura Coupling Reagent |
| 3-Chloro-2-fluoro-4-iodopyridine | 796851-05-3 | Cross-Coupling Substrate |
| 3-Chloro-2-fluoropyridin-4-yl triflate | N/A | Cross-Coupling Substrate |
Structure Activity Relationship Sar Studies of 3 Chloro 2 Fluoropyridin 4 Ol Derivatives in Molecular Interactions
Design Principles for Modulating Molecular Recognition in Chemical Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of molecules that can selectively recognize and bind to a specific target is a fundamental goal in drug discovery and chemical biology. Key principles governing this process include:
Complementarity: The shape and electronic properties of the ligand and its target binding site should be complementary. This includes matching hydrophobic and hydrophilic regions, as well as the alignment of hydrogen bond donors and acceptors.
Pre-organization: A rigid ligand that is already in a conformation suitable for binding will have a lower entropic penalty upon binding, leading to higher affinity.
Flexibility: While pre-organization is important, some degree of conformational flexibility can allow a ligand to adapt to the specific geometry of a binding site, a concept known as "induced fit."
Solvation: The displacement of water molecules from both the ligand and the binding site upon complex formation can be a major driving force for binding, particularly through the hydrophobic effect.
For derivatives of 3-Chloro-2-fluoropyridin-4-ol, these principles are applied to modulate their interactions with biological targets. The rigid pyridine (B92270) core provides a stable scaffold, while substitutions at various positions can be used to fine-tune the electronic and steric properties of the molecule to achieve optimal complementarity with a target.
Influence of Halogen Substitutions (Chlorine and Fluorine) on Binding Affinity and Selectivity with Chemical Targets
The presence of chlorine and fluorine atoms on the pyridine ring of this compound significantly influences its molecular recognition properties. Halogens can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds.
Chlorine: Chlorine is larger and less electronegative than fluorine but is a more effective halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. This interaction can be highly directional and contribute significantly to binding affinity and selectivity.
The interplay of these halogen-driven interactions can be leveraged to enhance the binding affinity and selectivity of this compound derivatives for their intended targets. The following table illustrates the potential impact of halogen substitutions on binding affinity, based on general principles observed in medicinal chemistry.
| Derivative | Halogen Substitution | Predicted Change in Binding Affinity (Ki) | Rationale |
| 2-fluoropyridin-4-ol | 3-H | Baseline | Reference compound |
| This compound | 3-Cl | Increase | Potential for halogen bonding with a suitable acceptor in the binding site. |
| 2,3-difluoropyridin-4-ol | 3-F | Variable | Depends on the specific interactions of the second fluorine atom; may increase or decrease affinity. |
This table presents hypothetical data based on established principles of medicinal chemistry.
Role of the Pyridin-4-ol Moiety in Intermolecular Interactions and Binding Site Interactions
The pyridin-4-ol moiety is a key pharmacophore that can engage in a variety of crucial intermolecular interactions within a biological binding site. Its ability to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the pyridine nitrogen) makes it a versatile interaction partner.
The tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms can also play a role in molecular recognition. The predominant tautomer can be influenced by the electronic effects of other substituents on the ring and the specific microenvironment of the binding site.
Key interactions involving the pyridin-4-ol moiety include:
Hydrogen Bonding: The hydroxyl group can donate a hydrogen bond to an acceptor on the target, while the pyridine nitrogen can accept a hydrogen bond from a donor.
Metal Coordination: The oxygen and nitrogen atoms can chelate metal ions present in the active site of metalloenzymes.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.
Impact of Structural Modifications on Target Interaction (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinities)
Systematic structural modifications of the this compound scaffold are essential for optimizing its interaction with a specific biological target. These modifications can include altering the substitution pattern on the pyridine ring, introducing different functional groups, or extending the molecule with additional chemical moieties.
For instance, in the context of enzyme inhibition, even small structural changes can lead to significant differences in inhibitory potency and mechanism. The introduction of a bulky substituent, for example, might sterically hinder the binding of the natural substrate, leading to competitive inhibition. Alternatively, a modification that allows the molecule to form a covalent bond with the enzyme would result in irreversible inhibition.
The following table provides hypothetical examples of how structural modifications to a generic this compound derivative might impact its inhibitory activity against a hypothetical kinase.
| Modification | Target Enzyme | IC50 (nM) | Proposed Interaction Change |
| None (Parent Compound) | Kinase X | 50 | Baseline interaction |
| Addition of a methyl group at position 5 | Kinase X | 25 | Favorable hydrophobic interaction with a non-polar pocket. |
| Replacement of 4-OH with 4-NH2 | Kinase X | 100 | Altered hydrogen bonding pattern, potentially less favorable. |
| Addition of a phenyl group at position 6 | Kinase X | 10 | π-π stacking with a key aromatic residue in the active site. |
This table contains hypothetical data for illustrative purposes.
Computational and Experimental Correlation in SAR Analysis for Molecular Design
The integration of computational and experimental approaches is a powerful strategy in modern SAR studies. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the binding modes of ligands and predict the activity of novel compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can help visualize how the halogen atoms and the pyridin-4-ol moiety interact with the amino acid residues in the binding site.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of untested molecules and to guide the design of more potent analogues.
Experimental validation of computational predictions is crucial. The synthesis of designed compounds and their evaluation in biological assays provides the necessary feedback to refine the computational models and improve their predictive power. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and leads to a deeper understanding of the SAR.
Emerging Research Frontiers and Future Directions for 3 Chloro 2 Fluoropyridin 4 Ol
Integration of Advanced Automation and High-Throughput Methodologies in Synthesis
The synthesis of complex molecules like 3-Chloro-2-fluoropyridin-4-ol is increasingly benefiting from the integration of automation and high-throughput experimentation (HTE). These technologies enable the rapid screening of a wide array of reaction conditions, catalysts, and reagents, drastically reducing the time required for process development and optimization. acs.orgnih.gov
Future research will likely focus on developing fully automated synthesis platforms for pyridine (B92270) derivatives. youtube.com Continuous flow manufacturing, for instance, offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity compared to traditional batch processes. dapinpharma.com For a molecule like this compound, an automated flow chemistry setup could be employed to systematically optimize the final hydroxylation or halogenation steps of its synthesis. High-throughput screening platforms can analyze thousands of reactions in a short period, identifying optimal conditions for producing the purest product with minimal manual intervention. prf.org This "make-to-measure" approach is particularly valuable for creating libraries of derivatives for further study. prf.org
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Yield (%) | 50-70% | 85-95% |
| Purity (%) | 80-90% | >98% |
| Manual Interventions | High | Low |
| Scalability | Difficult, requires re-optimization | Seamless, linear scaling |
| Reagent Consumption | High | Minimized |
This interactive table provides a comparative overview of synthesis methodologies, illustrating the potential advantages of applying automated flow chemistry to the production of functionalized pyridines.
Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize molecular design and synthesis. scitechdaily.com For this compound, these computational tools can be applied to predict its reactivity and to design novel derivatives with tailored properties for applications in pharmaceuticals and materials science. acs.orgnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Reactivity Prediction | Models trained on reaction data predict reaction outcomes, yields, and optimal conditions. | Faster identification of efficient synthesis pathways and functionalization strategies. |
| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models predict biological activity or physicochemical properties. | Prioritization of derivatives for synthesis based on predicted efficacy or material characteristics. nih.gov |
| De Novo Molecular Design | Generative models (e.g., GANs, RNNs) create novel molecular structures with desired properties. | Discovery of new derivatives with enhanced performance for specific applications. scitechdaily.com |
| Retrosynthesis Planning | AI algorithms propose optimal synthetic routes from a target molecule to available starting materials. | Streamlined and more efficient multi-step synthesis of complex analogues. |
This interactive table outlines how different AI and machine learning techniques can be applied to accelerate research and development involving this compound.
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. reachemchemicals.comworldpharmatoday.com The synthesis of this compound and its derivatives is an area ripe for the application of more sustainable practices. asymchem.com
Future research will focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. evonik.comijarsct.co.in This includes the use of biocatalysis, where enzymes perform specific chemical transformations with high selectivity under mild conditions, reducing waste and energy consumption. worldpharmatoday.com Methodologies such as microwave-assisted and ultrasonic synthesis can also significantly shorten reaction times and improve energy efficiency. nih.govnih.gov The development of processes that utilize renewable feedstocks, minimize waste through high atom economy, and allow for the recycling of solvents and catalysts will be crucial for the sustainable manufacturing of pyridine-based intermediates. asymchem.comevonik.com
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative |
| Solvents | Chlorinated organic solvents (e.g., Dichloromethane) | Water, supercritical CO₂, bio-based solvents, or solvent-free conditions. evonik.comrasayanjournal.co.in |
| Catalysts | Stoichiometric heavy metal reagents | Recyclable heterogeneous catalysts, biocatalysts (enzymes). worldpharmatoday.com |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasonication. nih.gov |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multicomponent reactions that maximize incorporation of starting materials into the final product. nih.gov |
| Waste Reduction | Significant generation of solvent and reagent waste | Process intensification, solvent recycling, and catalytic reactions minimize waste streams. asymchem.com |
This interactive table compares traditional and green chemistry approaches that could be applied to the synthesis of this compound.
Interdisciplinary Research with Materials Science for Novel Applications
The unique electronic and physical properties imparted by fluorine and chlorine atoms make halogenated pyridines attractive building blocks for advanced materials. nbinno.comresearchgate.net Interdisciplinary research combining the synthetic potential of this compound with materials science offers exciting future directions.
The incorporation of this pyridinol moiety into polymer backbones could lead to the development of high-performance materials with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.comnih.gov The presence of both halogen atoms and a hydroxyl group provides multiple points for polymerization and functionalization. These materials could find applications in organic light-emitting diodes (OLEDs), specialized coatings, or as components in fluorinated networks. nbinno.commdpi.com The Lewis basicity of the pyridine nitrogen also allows for the creation of coordination polymers and metal-organic frameworks (MOFs) with potential uses in catalysis or gas storage. nih.govdigitellinc.com
Fundamental Contributions to Pyridine and Halogen Chemistry Theory
Despite extensive research, the precise effects of multiple, electronically distinct substituents on the reactivity of aromatic systems are still an area of active investigation. This compound, with its electron-withdrawing halogens and potentially electron-donating hydroxyl group, serves as an excellent model system for advancing fundamental chemical theory. nih.govnih.gov
Theoretical and experimental studies on this molecule can provide valuable insights into:
Substituent Effects : Quantifying how the interplay between the inductive and resonance effects of the chloro, fluoro, and hydroxyl groups influences the electron density and reactivity at different positions of the pyridine ring. pearson.comrsc.org
Halogen Bonding : Investigating the capacity of the chlorine atom to act as a halogen bond donor and the fluorine and oxygen atoms to act as acceptors. nih.govnih.gov Understanding these non-covalent interactions is crucial for crystal engineering and the rational design of supramolecular assemblies. princeton.edu
Acidity and Tautomerism : Studying the pKa of the hydroxyl group and the equilibrium between the pyridin-4-ol and pyridin-4-one tautomers, and how this is influenced by the adjacent halogens. researchgate.netacs.org
Data gathered from studying the reactivity, spectroscopy, and structural properties of this compound will contribute to refining computational models and enhancing the predictive power of modern chemical theory. tandfonline.comacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-2-fluoropyridin-4-ol, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of halogenated pyridinols like this compound typically involves sequential halogenation or nucleophilic substitution. For example:
- Step 1 : Start with a pyridine precursor (e.g., 4-hydroxypyridine) and introduce fluorine via electrophilic fluorination (e.g., using Selectfluor® under controlled pH to avoid overfluorination).
- Step 2 : Chlorination can be achieved using POCl₃ or N-chlorosuccinimide (NCS) in anhydrous conditions. Monitor regioselectivity using TLC or LC-MS to confirm substitution at the 3-position .
- Optimization : Adjust solvent polarity (e.g., DMF vs. DCM) and temperature to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Use NMR to confirm fluorine substitution (distinct chemical shifts for ortho/para positions) and NMR to verify hydroxyl proton coupling patterns.
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with analogous fluoropyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine in ) to validate regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isomers .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide reaction solvent selection. Pyridinols often show moderate solubility in DMSO or methanol.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 week) with HPLC monitoring. Fluorinated pyridines are generally stable but may degrade under strong UV light or acidic conditions .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density at the 4-hydroxyl and 3-chloro positions. Fluorine’s electronegativity may activate the 2-position for coupling.
- Experimental Validation : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. Compare yields with/without protecting the hydroxyl group (e.g., TBS protection) to assess its role in directing reactivity .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Methodology :
- Directed Ortho-Metalation (DoM) : Use strong bases (e.g., LDA) with directing groups (e.g., hydroxyl) to control substitution at specific positions.
- Protection/Deprotection : Temporarily protect the hydroxyl group with acetyl or trimethylsilyl (TMS) to prevent undesired side reactions during halogen exchange or alkylation .
Q. How can this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?
- Methodology :
- Pharmacophore Design : Replace the hydroxyl group with sulfonamide or carbamate moieties to enhance binding to kinase ATP pockets (e.g., p38 MAPK inhibitors in ).
- SAR Studies : Synthesize derivatives with varying halogen/alkyl substituents and test inhibitory activity via enzyme-linked immunosorbent assays (ELISA) .
Q. What analytical techniques resolve contradictions in reported spectral data for halogenated pyridinols?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
